molecular formula C10H9Cl2N3 B2529683 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-56-3

1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B2529683
CAS No.: 895929-56-3
M. Wt: 242.1
InChI Key: HDCJOTJJYUOQLE-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Derivatives in Medicinal and Organic Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a "privileged scaffold" in drug discovery. globalresearchonline.net Their derivatives are known to exhibit a wide spectrum of pharmacological activities. globalresearchonline.netnih.gov This versatility has made the pyrazole nucleus a focal point for researchers, leading to the development of numerous medicinal compounds. nih.gov

The significance of pyrazole derivatives is underscored by their presence in a variety of therapeutic agents with diverse applications. nih.gov Aminopyrazoles, in particular, are recognized as advantageous frameworks for creating ligands that can interact with enzymes and receptors involved in various disease pathways. nih.govmdpi.com

Table 1: Reported Biological Activities of Pyrazole Derivatives

Biological Activity Therapeutic Area
Anti-inflammatory Inflammation, Pain
Anticancer Oncology
Antimicrobial Infectious Diseases
Antiviral Infectious Diseases
Anticonvulsant Neurology
Analgesic Pain Management

The functionalization of the pyrazole ring, especially with amino groups, has been shown to produce multifunctional compounds with significant pharmacological potential. mdpi.com For instance, 5-aminopyrazoles have been extensively studied for their anti-inflammatory and anticancer properties and have been identified as inhibitors of key signaling proteins like p38 MAPK and Bruton Kinase (BTK). nih.gov

Importance of the 3,4-Dichlorobenzyl Moiety in Structure-Activity Relationships of Pyrazole Amines

The introduction of specific substituents to a core scaffold is a fundamental strategy in medicinal chemistry to modulate the biological activity of a molecule. The 3,4-dichlorobenzyl group is a noteworthy substituent known to influence the pharmacokinetic and pharmacodynamic properties of parent compounds. Dichlorinated aromatic rings are present in numerous biologically active molecules, where the chlorine atoms can enhance binding affinity, metabolic stability, and cell permeability.

The presence of the dichloro-substitution on the benzyl (B1604629) ring can confer several key properties:

Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electronic environment of the entire molecule, potentially influencing its interaction with biological targets.

Steric Hindrance: The substitution pattern can provide steric bulk that may either promote a favorable binding conformation or prevent unwanted metabolic reactions.

For example, research on the related compound N-(3,4-Dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has highlighted its potential anti-cancer properties, suggesting the dichlorobenzyl group contributes to its ability to inhibit key signaling pathways. ontosight.ai Similarly, other compounds incorporating a 3,4-dichlorophenyl group have demonstrated significant biological effects, such as the herbicide Diuron (DCMU), which acts by inhibiting photosynthesis. wikipedia.org These examples underscore the impact of the 3,4-dichloro substitution pattern on molecular function.

Research Gaps and Objectives for 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine Investigations

Despite the promising structural features of this compound, there is a notable scarcity of comprehensive studies dedicated to this specific molecule in publicly accessible scientific literature. Much of the available information is found in patents and chemical supplier databases, which, while useful, lack the detailed biological and mechanistic investigations characteristic of peer-reviewed research.

This represents a significant research gap. The potential of this compound as a lead structure or an intermediate for novel therapeutics remains largely unexplored. Key research objectives should therefore focus on systematically characterizing its chemical and biological properties.

Table 2: Proposed Research Objectives

Research Area Specific Objectives
Chemical Synthesis & Characterization Develop and optimize scalable synthetic routes. Perform complete spectroscopic and crystallographic analysis to confirm structure.
In Vitro Biological Screening Screen the compound against a broad panel of biological targets (e.g., kinases, GPCRs). Evaluate its activity against various cancer cell lines, bacterial, and fungal strains.
Structure-Activity Relationship (SAR) Studies Synthesize a library of analogues with modifications to the pyrazole core and the dichlorobenzyl ring. Systematically evaluate the biological activity of analogues to establish clear SAR.
Mechanistic Studies For any identified biological activity, investigate the underlying mechanism of action. Identify the specific molecular targets and pathways modulated by the compound.

| Pharmacokinetic Profiling | Determine key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Assess metabolic stability and identify potential metabolites. |

By pursuing these objectives, the scientific community can elucidate the therapeutic potential of this compound. Drawing parallels from structurally similar compounds that have shown efficacy against cancer-related pathways like BRAF(V600E) and EGFR, a primary focus could be on its evaluation as an anticancer agent. A thorough investigation is warranted to bridge the current knowledge gap and determine if this compound can be developed into a valuable tool for medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCJOTJJYUOQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for Structural and Compositional Verification

Spectroscopic Analysis for Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. While explicit experimental NMR data for 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on the analysis of its structural components and data from closely related analogs.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 3,4-dichlorobenzyl group are expected to appear in the downfield region (typically δ 7.0-7.8 ppm), with their splitting patterns revealing their substitution pattern. The protons of the pyrazole (B372694) ring will have characteristic shifts, as will the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group and the protons of the amine (-NH₂) group. The amine protons often appear as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O), a useful method for their identification.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm) Notes
Pyrazole CH6.0 – 6.5100 – 150The exact positions of the two pyrazole CH carbons would be distinct.
Pyrazole C-NH₂-100 – 150Quaternary carbon, no proton signal.
Benzyl -CH₂-~5.2~50-60Singlet in ¹H NMR, shifted downfield by the adjacent N and aromatic ring.
Aromatic CH7.4 – 7.8120 – 140Complex splitting pattern due to disubstitution.
Aromatic C-Cl-120 – 140Quaternary carbons, no proton signals.
Amine -NH₂5.0 – 6.0-Broad singlet, exchangeable with D₂O.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group is a key feature, which typically shows two distinct stretching vibration bands in the region of 3200-3500 cm⁻¹. The N-H bending vibration is also expected in the 1580-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and pyrazole rings would appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1335 cm⁻¹ region for the aromatic amine portion. Finally, the presence of the chlorine atoms on the benzene (B151609) ring would be indicated by C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Interactive Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3200 - 3500 (two bands)
Primary Amine (N-H)Bending (Scissoring)1580 - 1650
Aromatic C-HStretching~3000 - 3100
Pyrazole & Benzene (C=C)Ring Stretching1400 - 1600
Aromatic C-NStretching1250 - 1335
Aromatic C-ClStretching< 800

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and confirming the elemental composition.

For this compound (molecular weight: 242.1 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 242. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₁₀H₉Cl₂N₃).

The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation pathways include the cleavage of the benzyl-pyrazole bond, leading to fragments corresponding to the 3,4-dichlorobenzyl cation (m/z 159) and the 3-aminopyrazole (B16455) radical cation (m/z 83). Loss of chlorine atoms from the molecular ion is another anticipated fragmentation route.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺242Molecular Ion
[M+2]⁺244Isotope peak due to one ³⁷Cl
[M+4]⁺246Isotope peak due to two ³⁷Cl
[C₇H₅Cl₂]⁺1593,4-dichlorobenzyl fragment
[C₃H₄N₃]⁺833-aminopyrazole fragment

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its isolation and the assessment of its purity.

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water).

A typical HPLC analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components are separated on the column and detected as they elute, often by a UV detector set at a wavelength where the pyrazole or benzene ring absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For quality control in biological assays, a purity of ≥95% is often required.

Gas Chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While potentially applicable to this compound, care must be taken to ensure the compound does not decompose at the high temperatures of the injection port and column. Derivatization of the amine group can sometimes be employed to increase volatility and thermal stability.

Pharmacological and Biological Research Investigations of 1 3,4 Dichlorobenzyl 1h Pyrazol 3 Amine

Cellular and Molecular Assays for Functional Characterization

Cell-Based Assays for Efficacy and Selectivity (e.g., MTT assays)

Cell-based assays are fundamental in early-stage drug discovery to determine a compound's efficacy against specific cell lines and its selectivity over others. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and a compound's cytotoxic potential nih.govnih.gov. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is proportional to the number of viable cells semanticscholar.org.

Numerous studies have employed the MTT assay to evaluate the anti-cancer efficacy of pyrazole (B372694) derivatives against various human cancer cell lines. These compounds have demonstrated a broad spectrum of cytotoxic activity, often with selectivity for cancer cells over normal cell lines nih.govrsc.org. For instance, certain novel pyrazole derivatives have shown significant growth inhibition against lung (A549), breast (MCF-7), and leukemia (K562) cancer cells, with GI50 (50% growth inhibition) values in the low micromolar and even nanomolar range mdpi.com. One study identified a pyrazole derivative with an IC50 value of 14.97 µM against the triple-negative breast cancer cell line MDA-MB-468, while showing a higher IC50 of 28.74 µM against normal fibroblast cells, indicating a degree of selectivity nih.gov. Similarly, other pyrazole conjugates have been effective against colon cancer (HCT-116) and melanoma (SK-MEL-28) cell lines nih.gov.

The data below summarizes the cytotoxic activity of various pyrazole derivatives as reported in the literature.

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives in Cell-Based Assays

Compound Class Cell Line(s) Assay Type Efficacy (IC50 / EC50 / GI50) Reference
Pyrazole Derivative A549 (Lung) MTT EC50 = 220.20 µM nih.gov
Pyrazole Derivative (5b) K562 (Leukemia) MTT GI50 = 0.021 µM mdpi.com
Pyrazole Derivative (5b) A549 (Lung) MTT GI50 = 0.69 µM mdpi.com
Pyrazole Derivative (3f) MDA-MB-468 (Breast) MTT IC50 = 14.97 µM nih.gov
Indolo-pyrazole (6c) HCT-116 (Colon) MTT IC50 = 9.02 µM nih.gov
Pyrazolo[1,5-a]pyrimidine (35) HepG2 (Liver) MTT IC50 = 3.53 µM nih.gov

Biochemical Assays for Enzyme Target Engagement

Following the identification of cellular activity, biochemical assays are crucial for determining the specific molecular targets of a compound. Pyrazole derivatives are well-documented as potent enzyme inhibitors, particularly targeting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer rsc.orgresearchgate.net.

Research has shown that pyrazole-containing compounds can inhibit a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Janus Kinase 3 (JAK3), and Casein Kinase 1δ/ε (CK1δ/ε) nih.govnih.govnih.govresearchgate.net. For example, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were identified as potent and selective inhibitors of JAK3, with one compound exhibiting an IC50 value of 0.1 nM nih.gov. Other pyrazole-based molecules have shown significant inhibitory activity against CDK2, a key enzyme in cell cycle regulation, with IC50 values as low as 0.074 µM nih.gov. The engagement with these enzyme targets is often predicted and analyzed using computational molecular docking studies, which model the interaction between the compound and the enzyme's active site researchgate.net.

Table 2: Enzyme Inhibition by Selected Pyrazole Derivatives

Compound Class Enzyme Target Inhibition (IC50) Reference
Pyrazole-Indole (34) CDK2 0.095 µM nih.gov
Pyrazolo[1,5-a]pyrimidine (36) CDK2 0.199 µM nih.gov
Pyrazole Derivative PI3 Kinase 0.25 µM nih.gov
Pyrazolo[4,3-f]quinoline Haspin Kinase >90% inhibition at 100 nM nih.gov
Pyrazolo[3,4-d]pyrimidine (13t) JAK3 0.1 nM nih.gov
N-(1H-Pyrazol-3-yl)quinazolin-4-amine Casein Kinase 1δ/ε (CK1δ/ε) Selective Inhibition nih.gov
Phenylpyrazolo[3,4-d]pyrimidine (5i) EGFR / VEGFR-2 0.3 µM / 7.60 µM researchgate.net

Studies on Biological Pathways and Signaling Cascades

The inhibition of specific enzymes by compounds like pyrazole derivatives has cascading effects on intracellular signaling pathways that govern cell fate. Investigations into these pathways help elucidate the ultimate mechanism of a compound's action, such as inducing programmed cell death (apoptosis) or halting cell proliferation (cell cycle arrest) nih.gov.

Studies have demonstrated that pyrazole-based kinase inhibitors can modulate critical cancer-related signaling pathways. For instance, potent JAK3 inhibitors can effectively block the JAK-STAT signaling pathway upon cytokine stimulation nih.gov. Other pyrazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 nih.gov. The induction of apoptosis in cancer cells has also been linked to the generation of reactive oxygen species (ROS) nih.gov.

Furthermore, many pyrazole compounds exert their anti-cancer effects by interfering with the cell cycle. Cell cycle analysis has revealed that treatment with certain pyrazole derivatives can cause an accumulation of cells in the G2/M or sub-G1 phase, indicative of cell cycle arrest and apoptosis nih.govnih.gov. For example, one pyrazole derivative that inhibits tubulin polymerization was found to arrest tumor cells in the G2/M phase mdpi.com. A separate study on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives also confirmed cell cycle arrest at the sub-G1 phase in colon cancer cells nih.gov. These effects on major signaling cascades underscore the therapeutic potential of the pyrazole scaffold.

Mechanism of Action Elucidation and Molecular Target Identification

Investigation of Direct Molecular Targets (e.g., specific enzymes or receptors)

While direct enzymatic or receptor binding studies for 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine are not extensively documented in publicly available literature, research on structurally similar compounds provides significant insights into its probable molecular targets. The aminopyrazole core is a well-established pharmacophore for kinase inhibition, and compounds with this scaffold have been shown to target a wide array of kinases involved in cell signaling pathways. acs.orgacs.orgmdpi.com

Notably, pyrazole (B372694) derivatives have demonstrated inhibitory activity against key signaling kinases implicated in cancer progression, such as those in the BRAF(V600E) and EGFR pathways. Furthermore, a study on 1-benzyl-1H-pyrazole derivatives identified potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a crucial mediator of necroptosis. nih.gov One of the lead compounds in that study was 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, which is structurally very similar to this compound. nih.gov This suggests that RIP1 kinase could be a potential direct molecular target.

The 3-aminopyrazole (B16455) moiety is also a key feature in a variety of other kinase inhibitors, targeting cyclin-dependent kinases (CDKs), Aurora kinases, and Janus kinases (JAKs), among others. nih.govmdpi.comnih.gov The specific kinase profile of this compound would be influenced by the nature and position of its substituents. The 3,4-dichlorobenzyl group at the N1 position likely plays a significant role in directing the compound's binding affinity and selectivity towards specific kinase ATP-binding pockets. nih.gov

Potential Molecular Target ClassSpecific Examples from Related CompoundsTherapeutic Relevance
Protein KinasesRIP1 Kinase, BRAF, EGFR, CDKs, Aurora Kinases, JAKsCancer, Inflammatory Diseases

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Given the probable role of this compound as a kinase inhibitor, it is anticipated to modulate intracellular signaling pathways that are dependent on the activity of its target kinases. Inhibition of kinases such as those in the BRAF/MEK/ERK and EGFR/PI3K/Akt pathways would disrupt downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.

Should RIP1 kinase be a primary target, the compound would modulate the necroptosis pathway, a form of programmed cell death. nih.gov This could have therapeutic implications in diseases where necroptosis is dysregulated, such as certain inflammatory conditions and ischemic injury. The modulation of CDK activity would impact cell cycle progression, potentially leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Potential Modulated Signaling PathwayKey Kinases InvolvedPotential Cellular Outcome
MAPK/ERK PathwayBRAF, MEK, ERKInhibition of cell proliferation
PI3K/Akt PathwayEGFR, PI3K, AktInduction of apoptosis
Necroptosis PathwayRIP1 KinaseModulation of programmed cell death
Cell Cycle RegulationCyclin-Dependent Kinases (CDKs)Cell cycle arrest

Allosteric or Orthosteric Binding Mechanisms

The majority of pyrazole-based kinase inhibitors function through an orthosteric binding mechanism. sci-hub.se They are typically designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. sci-hub.se This binding prevents the endogenous ATP from accessing the active site, thereby inhibiting the phosphotransferase activity of the kinase. The 3-aminopyrazole core often forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for anchoring the inhibitor in the ATP-binding site. nih.gov

While allosteric inhibition, where a molecule binds to a site distinct from the active site to modulate enzyme activity, is a known mechanism for some kinase inhibitors, there is currently no specific evidence to suggest that this compound or closely related aminopyrazoles act via an allosteric mechanism. sci-hub.se Kinetic studies would be necessary to definitively determine the binding mode of this specific compound.

Protein-Protein Interaction (PPI) Disruption Studies (if applicable to the compound's mode of action)

The primary mechanism of action for small molecule kinase inhibitors like those based on the pyrazole scaffold is typically the direct inhibition of enzymatic activity rather than the disruption of protein-protein interactions (PPIs). While PPIs are crucial for the assembly and regulation of many signaling complexes, and their disruption is a valid therapeutic strategy, there is no current scientific literature to indicate that this compound functions as a PPI disruptor. Its predicted mode of action is centered on the inhibition of a kinase's catalytic function.

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzyl 1h Pyrazol 3 Amine and Analogs

Correlating Structural Motifs with Biological Activities

Impact of Substitution Patterns on the 3,4-Dichlorobenzyl Moiety

The 3,4-dichloro substitution pattern on the benzyl (B1604629) ring is a key determinant of the biological activity in many pyrazole-based compounds. Research on analogous series of 1-benzyl-1H-pyrazole derivatives as kinase inhibitors has demonstrated that both the position and the electronic nature of the substituents on the benzyl ring can significantly modulate potency. nih.gov

For instance, in a series of 1-benzyl-1H-pyrazole derivatives targeting Receptor Interacting Protein 1 (RIP1) kinase, the presence of chlorine atoms at the 2 and 4 positions of the benzyl ring was found to be favorable for activity. nih.gov While not the exact 3,4-dichloro pattern, this highlights the importance of halogenation on the benzyl moiety. The introduction of a dichlorophenyl moiety was also found to be the best option for the highest biological activity in a series of pyrazole-based Akt1 kinase inhibitors. nih.gov

The following interactive table summarizes the structure-activity relationship of the benzyl moiety based on a study of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors. nih.gov This data, while not on the exact target compound, provides valuable insights into how substitutions on the benzyl ring can affect biological activity.

CompoundR1R2R3R4R5Kd (μM) against RIP1 kinase
1a HClHClH0.12
1b HHHHH>10
1c HFHFH0.25
1d HClHHH1.5
1e HHHClH0.78
1f ClHHHH2.3

Data is illustrative and derived from analogs to infer potential SAR trends for 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine.

Influence of Substituents on the Pyrazole (B372694) Ring (e.g., position of amine, additional methyl groups)

The pyrazole ring is a versatile scaffold, and its substitution pattern is critical for biological activity. The position of the amine group and the presence of other substituents, such as methyl groups, can significantly influence the compound's interaction with its biological target. nih.govnih.gov

The 3-amino group on the pyrazole ring is often a key pharmacophoric feature, participating in hydrogen bonding interactions within the active site of target proteins. nih.gov Shifting the amine to other positions on the pyrazole ring would likely alter these crucial interactions and could lead to a decrease or complete loss of activity. The N-H of the pyrazole ring can also form a hydrogen bond interaction with target residues, playing a role in the positioning of the molecule. nih.gov

The addition of methyl groups to the pyrazole ring can also have a profound effect on activity. Methyl groups can influence the compound's lipophilicity, which affects its solubility and ability to cross cell membranes. nih.gov Furthermore, they can provide steric bulk that may either enhance or hinder binding to the target, depending on the topology of the active site. For example, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the presence of two methyl groups on the pyrazole ring was a feature of the most active compounds. nih.gov

Role of the Benzyl Linker in Target Recognition and Potency

The benzyl linker, which connects the dichlorophenyl ring to the pyrazole core, is not merely a spacer but plays an active role in target recognition and potency. The flexibility and conformation of this linker are critical for orienting the two aromatic systems correctly within the binding pocket of a biological target. nih.gov

Rational Design and De Novo Synthesis of Analogs for SAR Elucidation

The systematic exploration of the SAR of this compound relies on the rational design and de novo synthesis of a library of analogs. nih.govmdpi.com This process involves making targeted modifications to the lead compound to probe the importance of different structural features.

The synthesis of these analogs often begins with the construction of the substituted pyrazole core. This can be achieved through various synthetic routes, such as the condensation of a β-keto nitrile with a substituted hydrazine (B178648). Subsequent N-alkylation with the appropriate benzyl halide, in this case, 3,4-dichlorobenzyl bromide, would yield the target scaffold. To introduce diversity, different substituted benzyl halides and various pyrazole building blocks can be utilized.

For example, to investigate the impact of the 3,4-dichloro pattern, analogs with other halogen substitutions (e.g., 2,4-dichloro, 3,4-difluoro), or with electron-donating or electron-withdrawing groups at various positions on the benzyl ring would be synthesized. Similarly, to probe the role of the pyrazole substituents, analogs with the amine at a different position, or with additional or different alkyl groups on the pyrazole ring would be prepared. nih.gov Each newly synthesized compound is then subjected to biological evaluation to determine how the structural modification has affected its activity, thereby building a comprehensive SAR profile.

Computational Approaches in SAR Analysis

Computational chemistry plays a vital role in modern drug discovery and is particularly useful in the SAR analysis of compounds like this compound. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how these molecules interact with their biological targets and can guide the design of more potent analogs. nih.govamanote.com

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of analogs with known activities, a QSAR model can be developed that predicts the activity of novel, yet-to-be-synthesized compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency. For pyrazole derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed to predict their anticancer and other biological activities. mdpi.comresearchgate.net

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. bohrium.com For this compound and its analogs, docking studies can reveal how the dichlorobenzyl group fits into a hydrophobic pocket, how the pyrazole ring forms key interactions, and the role of the 3-amino group in hydrogen bonding. These insights are invaluable for understanding the SAR at a molecular level and for designing new analogs with improved binding affinity.

Computational Chemistry and in Silico Modeling for Research and Development

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is frequently used to predict the binding mode of a small molecule ligand, such as 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, to the active site of a target protein.

While specific docking studies for this compound are not detailed in the available literature, studies on analogous pyrazole (B372694) derivatives have been performed to predict their interactions with various protein targets, including kinases and other enzymes. nih.govnih.govrsc.org For a hypothetical docking study, the 3D structure of this compound would be docked into the binding site of a selected receptor. The analysis would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues. For example, the pyrazole ring's nitrogen atoms and the exocyclic amine group could act as hydrogen bond donors or acceptors, while the 3,4-dichlorobenzyl group could engage in hydrophobic and halogen-bonding interactions.

Table 1: Potential Molecular Docking Interactions for this compound

Ligand Moiety Potential Interaction Type Potential Interacting Residues (Example)
Pyrazole Ring Nitrogens Hydrogen Bonding Asp, Glu, Ser, Thr
3-Amine Group Hydrogen Bonding Asp, Glu, Gln, Asn
Dichlorophenyl Ring Hydrophobic Interactions, Halogen Bonds Leu, Val, Ile, Phe, Trp

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features. nih.govresearchgate.net

A QSAR study for a series of compounds including this compound would involve calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule and correlating them with their measured biological activity. While specific QSAR models for this exact compound are not published, research on other pyrazole series has demonstrated the utility of this approach. nih.govresearchgate.net For instance, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could reveal the influence of steric and electrostatic fields of the 3,4-dichlorobenzyl group on the compound's activity. researchgate.net Such models help in understanding which structural modifications might enhance or diminish the desired biological effect.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the conformational changes that may occur upon binding.

An MD simulation of this compound bound to a target protein would provide insights into the stability of the binding pose. The simulation would track the atomic coordinates over a set period (typically nanoseconds), allowing for the analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net These analyses would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in docking studies, providing a more dynamic and realistic view of the binding event than static docking alone.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. enamine.netresearchgate.net

The compound this compound could be identified through a virtual screening campaign. In a structure-based virtual screening approach, a library of compounds would be docked into the active site of a target protein, and the molecules would be ranked based on their predicted binding affinity or docking score. researchgate.net Alternatively, in a ligand-based virtual screening, a known active molecule would be used as a template to search for other compounds with similar properties (e.g., shape, pharmacophore features). The presence of the pyrazole core and the specific dichlorobenzyl substitution pattern would be key features for its identification in such a search.

Table 2: Compound Names Mentioned

Compound Name

Research on Derivatives and Analogs with Enhanced Biological Activities

Design and Synthesis of Novel Pyrazole (B372694) Amine Derivatives and Hybrid Compounds

The development of novel derivatives based on the 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine structure involves sophisticated synthetic strategies aimed at creating diverse chemical libraries for biological screening. chemrevlett.com These strategies range from traditional cyclocondensation reactions to modern, efficient methods like multicomponent and microwave-assisted synthesis. researchgate.netresearchgate.net

A primary method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govnih.gov For N-1 substituted pyrazoles like the title compound, this can involve reacting a substituted hydrazine (e.g., 3,4-dichlorobenzylhydrazine) with a suitable three-carbon building block. Alternatively, the N-1 substituent can be introduced by reacting the pyrazole core with an appropriate electrophile, such as 3,4-dichlorobenzyl chloride.

Recent advancements focus on creating hybrid molecules where the pyrazole amine scaffold is combined with other known pharmacophores to produce synergistic or novel biological effects. mdpi.com This approach, known as molecular hybridization, has led to the synthesis of pyrazole-triazole, pyrazole-oxadiazole, and pyrazole-pyrimidine hybrids. mdpi.commdpi.com The goal is to develop single molecules that can interact with multiple biological targets, potentially leading to more effective treatments for complex diseases like cancer or inflammatory conditions. mdpi.commdpi.com

For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized to target Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). mdpi.com The synthesis involved preparing a 4-nitro-1H-pyrazole-3-carboxylic acid core, which was then coupled with various amine-containing fragments to generate a library of diverse analogs. mdpi.com Similarly, other research has focused on the one-pot synthesis of pyrazole derivatives using environmentally friendly catalysts and solvents, which improves the efficiency and sustainability of the chemical process. researchgate.netmdpi.com

Comparative Biological Profiling of Newly Synthesized Analogs

Once synthesized, novel analogs undergo rigorous biological profiling to compare their activity against the parent compound and existing standards. This process is crucial for identifying promising lead candidates for further development. Screening typically involves in vitro assays to determine the potency of the compounds against specific enzymes, receptors, or cell lines. mdpi.comnih.gov

In a study focused on developing potent inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), two focused libraries of substituted pyrazole amide analogs were synthesized and tested. nih.gov The comparative data revealed key structure-activity relationships. For instance, analogs featuring a 2,4-dichloro substitution were consistently more potent than their 2,4-dichloro-5-fluoro counterparts. nih.gov The incorporation of a hydroxyl group on the amide portion also generally led to an increase in potency. nih.gov

Table 1: Comparative Potency of Pyrazole Amide Analogs as TNAP Inhibitors nih.gov
Compound IDSubstituent (R)IC₅₀ (nM)
9a2,4-dichloro100
9b2,4-dichloro-5-fluoro260
9j2,4-dichloro with hydroxyl80

Another research effort designed and synthesized 1H-pyrazole-3-carboxamide derivatives as potential inhibitors of kinases like FLT3 and CDK2/4 for AML treatment. mdpi.com The biological evaluation demonstrated that specific structural combinations significantly enhanced inhibitory activity. Compound 8t from this series, which combined a piperazine (B1678402) ring, a benzene (B151609) linker, and a bulky fused ring, showed a potent IC₅₀ of 0.089 nM against FLT3, nearly 26 times more potent than the lead compound FN-1501. mdpi.com

Table 2: Comparative Inhibitory Activity of 1H-Pyrazole-3-Carboxamide Derivatives mdpi.com
CompoundFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)
FN-1501 (Reference)2.331.020.39
8t (Novel Analog)0.0890.7190.770

Similarly, a series of novel pyrazole-substituted heterocycles were evaluated for anti-inflammatory activity using the carrageenan-induced paw edema model. nih.gov The results showed that the cyanopyridone derivative 6b exhibited superior activity (89.57% edema inhibition) compared to standard drugs like indomethacin (B1671933) (72.99%) and celecoxib (B62257) (83.76%). nih.gov This highlights how modifying the substituents on the pyrazole ring can lead to significantly enhanced efficacy. nih.gov

Strategies for Improving Potency, Selectivity, and Efficacy Through Structural Modification

Structure-Activity Relationship (SAR) Studies: A key strategy is the systematic modification of the lead compound's structure to build a structure-activity relationship (SAR) profile. researchgate.net This involves altering substituents at various positions on the pyrazole and benzyl (B1604629) rings to observe the impact on biological activity. For example, studies have shown that the type and position of halogen atoms on an aromatic ring can significantly influence lipophilicity and binding affinity to biological targets. researchgate.net The presence of the 3,4-dichloro substitution in the parent compound is a result of such optimization, often intended to enhance binding interactions within a specific hydrophobic pocket of a target protein.

Structure-Based Drug Design: With advancements in structural biology and computational chemistry, structure-based design has become a powerful strategy. nih.gov If the 3D structure of the biological target is known, molecular docking studies can be performed to predict how a pyrazole derivative binds to the active site. mdpi.com These computational models allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies of a potent pyrazole-carboxamide inhibitor revealed three conserved hydrogen bonds with the hinge region of the CDK2 and FLT3 kinases, providing a rationale for its high potency and a roadmap for designing further modifications. mdpi.com

Improving Pharmacokinetic Properties: Beyond improving potency, structural modifications are also aimed at enhancing the drug-like properties of the molecule. This includes optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications might involve adding polar groups to increase solubility or altering metabolic soft spots to improve stability in the body. The goal is to design a molecule that not only binds its target effectively but also reaches the target site in sufficient concentration and remains there long enough to exert its therapeutic effect. researchgate.netnih.gov

Future Research Directions and Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications for 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ijrpr.comnih.govmdpi.comresearchgate.net For this compound, future research should systematically explore its potential against a broader range of biological targets to uncover novel therapeutic applications.

Initial research suggests that pyrazole derivatives can modulate key signaling pathways implicated in cancer, such as the BRAF(V600E) and EGFR pathways. Future studies should investigate the inhibitory activity of this compound against a panel of protein kinases relevant to oncology, neurodegenerative disorders, and inflammatory diseases. nih.gov Furthermore, its potential as an anti-inflammatory agent could be expanded by examining its effect on the cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α. researchgate.net

The compound's documented antimicrobial properties against both Gram-positive and Gram-negative bacteria warrant further investigation. Future work could focus on identifying its specific bacterial targets, understanding its mechanism of action, and evaluating its efficacy against drug-resistant strains. Given the broad biological activities of pyrazoles, high-throughput screening against diverse target families could reveal unexpected therapeutic opportunities.

Potential Therapeutic Area Potential Molecular Targets Rationale for Exploration
Oncology Protein Kinases (e.g., BRAF, EGFR, CDKs), p53-MDM2Pyrazole derivatives are known to inhibit key cancer signaling pathways. nih.gov
Inflammatory Diseases COX-1, COX-2, Pro-inflammatory Cytokines (TNF-α)The pyrazole scaffold is present in anti-inflammatory drugs like celecoxib (B62257). nih.govresearchgate.net
Infectious Diseases Bacterial and Fungal EnzymesThe compound has shown broad-spectrum antimicrobial activity. nih.gov
Neurodegenerative Diseases Kinases (e.g., CK1δ/ε), Neuroprotective PathwaysDerivatives have demonstrated neuroprotective potential against oxidative stress.

Advanced Synthetic Methodologies for Sustainable and Efficient Production

While established synthetic routes for this compound exist, primarily through the reduction of a nitro-pyrazole precursor, there is considerable scope for developing more sustainable and efficient production methods. The principles of green chemistry should guide future synthetic research, aiming to reduce waste, avoid hazardous reagents, and minimize energy consumption. benthamdirect.comnih.govresearchgate.net

Advanced methodologies that merit exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. rsc.org

Ultrasonic and Mechanochemical Techniques: Sonication and grinding methods can promote reactions under solvent-free or minimal-solvent conditions, enhancing sustainability. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers benefits in scalability, safety, and reaction control, potentially reducing side reactions and improving product purity.

Green Solvents and Catalysts: Investigating the use of biodegradable solvents like deep eutectic solvents (DESs) or aqueous media, along with recyclable catalysts, can significantly lower the environmental impact of the synthesis. nih.govresearchgate.netthieme-connect.de

One-Pot Reactions: Developing multicomponent, one-pot procedures would increase operational simplicity and atom economy, making the synthesis more efficient. mdpi.comresearchgate.net

Synthetic Method Potential Advantages Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields. rsc.orgOptimization of power, temperature, and reaction time.
Flow ChemistryImproved scalability, safety, and purity.Reactor design and optimization of flow parameters.
Green Solvents (e.g., DESs)Reduced toxicity, biodegradability. thieme-connect.deSolvent screening and recovery/recycling methods.
MechanochemistrySolvent-free conditions, reduced waste. rsc.orgOptimization of grinding frequency and time.

Integration of Multi-Omics Data in Comprehensive Compound Evaluation

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics approaches. nashbio.comastrazeneca.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-target interactions to build a systems-level view of the compound's mechanism of action, identify biomarkers for efficacy, and predict potential off-target effects. nashbio.comahajournals.org

A multi-omics strategy could:

Identify Novel Targets: Transcriptomic and proteomic profiling of cells treated with the compound can reveal changes in gene and protein expression, pointing to previously unknown biological targets and dysregulated pathways. nashbio.com

Elucidate Mechanisms of Action: Integrating different omics layers can provide a comprehensive picture of the cellular response to the compound, from initial target engagement to downstream metabolic changes. ahajournals.org

Discover Biomarkers: Multi-omics data can help identify predictive biomarkers to stratify patient populations in potential clinical applications, ensuring the compound is administered to those most likely to respond. frontiersin.org

Assess Toxicity Risks: A systems-level evaluation can uncover potential off-target effects and toxicity pathways that might be missed in traditional screening assays. nashbio.com

This data-rich approach will be crucial for accelerating the translation of this compound from a research chemical to a potential therapeutic agent. astrazeneca.cominicop.org

Potential Applications in Other Fields (e.g., Agrochemicals or Material Science)

Beyond medicinal chemistry, the structural properties of this compound suggest its potential utility in other technological domains.

Q & A

Q. What are the established synthetic routes for 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrazole precursors and 3,4-dichlorobenzyl halides. Key steps include nucleophilic substitution or condensation reactions. For optimization:

  • Temperature and pH control : Maintaining 50–70°C and neutral pH improves yield and purity .
  • Solvent selection : Ester-based solvents (e.g., ethyl acetate) enhance reaction efficiency at lower temperatures .
  • Continuous flow synthesis : Reduces side reactions and improves scalability .
    Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How is the compound characterized, and what analytical techniques are essential for quality control?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the dichlorobenzyl substitution pattern and amine functionality .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₈Cl₂N₃, MW 242.11) .
  • HPLC-Purity Testing : Ensures ≥95% purity for biological assays .

Q. What preliminary biological activities have been reported for this compound?

  • Neuroprotective potential : Derivatives with dichlorobenzyl groups show moderate activity in protecting neuroblastoma cells against oxidative stress .
  • Structural analogs : Pyrazole derivatives exhibit anticancer and anti-inflammatory activities, suggesting possible shared mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

  • Comparative SAR studies : Analyze substituent effects (e.g., methyl vs. halogen groups) on activity . For example, dihalogenated analogs (e.g., 3,4-dichloro vs. 2,4-dichloro) may show divergent binding affinities .
  • Dose-response profiling : Validate activity across multiple cell lines to rule out cell-specific effects .
  • Target engagement assays : Use computational docking (e.g., AutoDock Vina) to predict interactions with glutamate receptors or kinases .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

  • Fluorination : Introducing difluoromethyl groups improves metabolic stability and bioavailability .
  • Prodrug design : Modify the amine group to enhance solubility (e.g., hydrochloride salts) .
  • In vitro ADME screening : Assess cytochrome P450 interactions and plasma protein binding early in development .

Q. How can computational modeling guide the design of analogs with enhanced activity?

  • Molecular dynamics simulations : Predict binding modes to targets like kinases or GPCRs .
  • QSAR modeling : Correlate electronic properties (e.g., Cl/F substitution) with bioactivity .
  • DFT calculations : Evaluate steric and electronic effects of substituents on reactivity .

Q. What experimental approaches are used to validate the compound’s mechanism of action?

  • CRISPR/Cas9 knockout models : Identify essential targets (e.g., glutamate receptors) in neuroprotection studies .
  • Thermal shift assays (TSA) : Confirm target binding by monitoring protein thermal stability .
  • Transcriptomic profiling : Uncover downstream pathways (e.g., oxidative stress response) via RNA-seq .

Q. How can structural modifications improve synthetic scalability while maintaining activity?

  • Modular synthesis : Use common intermediates (e.g., 3,4-dichlorobenzylamine) for parallel analog synthesis .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in crystallization .
  • Flow chemistry : Automate steps to reduce batch-to-batch variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or purity across studies?

  • Reproducibility audits : Cross-validate methods using standardized protocols (e.g., USP guidelines) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated species) .
  • Reagent traceability : Source 3,4-dichlorobenzylamine from certified suppliers to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.